molecular formula C16H30O2 B12651056 1,1-Bis(allyloxy)decane CAS No. 71662-21-0

1,1-Bis(allyloxy)decane

Cat. No.: B12651056
CAS No.: 71662-21-0
M. Wt: 254.41 g/mol
InChI Key: RUNIPIBIABFCQC-UHFFFAOYSA-N
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Description

1,1-Bis(allyloxy)decane is an organic compound with the molecular formula C16H30O2 It is characterized by the presence of two allyloxy groups attached to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(allyloxy)decane can be synthesized through the reaction of decane-1,1-diol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Decane-1,1-diol+2Allyl bromideThis compound+2HBr\text{Decane-1,1-diol} + 2 \text{Allyl bromide} \rightarrow \text{this compound} + 2 \text{HBr} Decane-1,1-diol+2Allyl bromide→this compound+2HBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(allyloxy)decane undergoes various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form epoxides or aldehydes.

    Reduction: Reduction of the allyloxy groups can yield alcohols.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Azides or thioethers.

Scientific Research Applications

1,1-Bis(allyloxy)decane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(allyloxy)decane depends on its specific application. In chemical reactions, the allyloxy groups act as reactive sites for various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(methoxy)decane: Similar structure but with methoxy groups instead of allyloxy groups.

    1,1-Bis(ethoxy)decane: Similar structure but with ethoxy groups instead of allyloxy groups.

    1,1-Bis(propyloxy)decane: Similar structure but with propyloxy groups instead of allyloxy groups.

Uniqueness

1,1-Bis(allyloxy)decane is unique due to the presence of allyloxy groups, which provide distinct reactivity and potential for various chemical transformations. This makes it a valuable compound in synthetic chemistry and other applications.

Properties

CAS No.

71662-21-0

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

1,1-bis(prop-2-enoxy)decane

InChI

InChI=1S/C16H30O2/c1-4-7-8-9-10-11-12-13-16(17-14-5-2)18-15-6-3/h5-6,16H,2-4,7-15H2,1H3

InChI Key

RUNIPIBIABFCQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(OCC=C)OCC=C

Origin of Product

United States

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